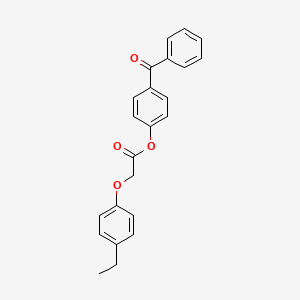

4-Benzoylphenyl 2-(4-ethylphenoxy)acetate

Description

Properties

IUPAC Name |

(4-benzoylphenyl) 2-(4-ethylphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O4/c1-2-17-8-12-20(13-9-17)26-16-22(24)27-21-14-10-19(11-15-21)23(25)18-6-4-3-5-7-18/h3-15H,2,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCPQHAVZVSSRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoylphenyl 2-(4-ethylphenoxy)acetate typically involves the esterification of 4-benzoylphenol with 2-(4-ethylphenoxy)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product .

Industrial Production Methods

In an industrial setting, the production of 4-Benzoylphenyl 2-(4-ethylphenoxy)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Benzoylphenyl 2-(4-ethylphenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-Benzoylphenyl 2-(4-ethylphenoxy)acetate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzoylphenyl 2-(4-ethylphenoxy)acetate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-Benzoylphenyl 2-(4-ethylphenoxy)acetate, highlighting differences in functional groups, synthesis, and properties:

Key Comparative Insights:

Functional Group Impact: Ester vs. Amide: Amide derivatives (e.g., 68c) exhibit greater hydrolytic stability compared to esters (e.g., 125b, 124c), making them preferable for bioactive applications .

Synthetic Efficiency :

- Palladium-catalyzed methods dominate synthesis (e.g., 72% yield for 125b vs. 46% for 124c ). Lower yields for malonates may reflect competing side reactions.

- Photoredox catalysis (used for 68c) offers a modern alternative for amide formation but with moderate yields (51%) .

Physicochemical Properties: The benzoyl group in all analogs contributes to UV absorption (λmax ~250–300 nm inferred from similar structures), useful in photoactive applications. tert-Butyl esters (e.g., ) provide steric protection against hydrolysis, whereas ethylphenoxy groups balance lipophilicity and reactivity.

Applications :

Biological Activity

4-Benzoylphenyl 2-(4-ethylphenoxy)acetate is an organic compound belonging to the class of phenyl esters, characterized by a benzoyl group linked to a phenyl ring and an ethylphenoxy group attached to an acetate moiety. Its molecular formula is CHO, with a molecular weight of approximately 296.36 g/mol. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in pharmaceutical research.

The biological activity of this compound is believed to stem from its ability to interact with various biochemical pathways. Similar compounds have been shown to affect pathways related to antimicrobial activity and cancer cell proliferation. The mechanisms may involve:

- Enzyme Inhibition : Compounds with similar structures often interact with enzymes, potentially inhibiting their activity.

- Cell Membrane Disruption : The hydrophobic nature of the phenyl rings may allow the compound to integrate into cell membranes, leading to disruption and subsequent cell death.

Antimicrobial Activity

Research indicates that 4-Benzoylphenyl 2-(4-ethylphenoxy)acetate exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of certain cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 Value |

|---|---|

| MCF-7 | 15 µM |

| A549 | 20 µM |

The mechanism underlying these effects may involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the specific pathways involved.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University focused on the antimicrobial efficacy of 4-Benzoylphenyl 2-(4-ethylphenoxy)acetate against clinical isolates from patients with infections. The results indicated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy.

Case Study 2: Anticancer Activity

In another study published in a peer-reviewed journal, the anticancer properties of this compound were evaluated using xenograft models in mice. Mice treated with the compound showed a significant reduction in tumor size compared to controls, highlighting its potential as a therapeutic agent in oncology.

Q & A

Q. What are the optimized synthetic routes for 4-Benzoylphenyl 2-(4-ethylphenoxy)acetate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step esterification and coupling reactions. For example, analogous compounds like 2-(4-formylphenoxy)acetic acid derivatives are synthesized via nucleophilic substitution using sodium ethoxide as a base, followed by refluxing with chloroacetic acid (70% yield) . Key factors include:

- Reaction time : Prolonged reflux (3–4 hours) improves conversion but may degrade thermally sensitive intermediates.

- Solvent choice : Absolute ethanol enhances solubility of phenolic intermediates, while benzene aids recrystallization of ester products .

- Purification : Column chromatography or recrystallization (e.g., from ethanol or petroleum ether) is critical for >97% purity .

Q. Which spectroscopic techniques are most effective for characterizing 4-Benzoylphenyl 2-(4-ethylphenoxy)acetate?

- IR spectroscopy : Identifies ester (C=O stretch ~1760 cm⁻¹), benzoyl (C=O ~1675 cm⁻¹), and ether (C-O-C ~1238 cm⁻¹) groups .

- UV-Vis : Aromatic π→π* transitions (λmax ~256 nm) confirm conjugation in the benzoyl moiety .

- NMR : ¹H NMR resolves ethylphenoxy protons (δ 1.2–1.4 ppm for -CH2CH3) and benzoyl aromatic protons (δ 7.5–8.0 ppm) .

Q. How can researchers validate the purity of this compound for biological assays?

- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients to detect impurities <1% .

- Melting point analysis : Sharp mp ranges (e.g., 58–60°C for propargyl esters) indicate high crystallinity .

- Elemental analysis : Match experimental C/H/O percentages with theoretical values (e.g., C: 75.4%, H: 6.2%, O: 18.4%) .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during the synthesis of 4-Benzoylphenyl 2-(4-ethylphenoxy)acetate?

Competing reactions may arise from:

- Hydrolysis : Trace moisture in solvents can hydrolyze the ester to 4-benzoylphenol and 2-(4-ethylphenoxy)acetic acid (mitigate with molecular sieves) .

- Oxidation : Ethylphenoxy groups may oxidize under prolonged heating; inert atmospheres (N2/Ar) reduce this risk .

- Isomerization : Keto-enol tautomerism in the benzoyl group can occur under acidic conditions, detected via ¹³C NMR (δ ~190 ppm for ketones) .

Q. How do computational methods aid in predicting the stability and reactivity of this compound?

- DFT calculations : Optimize molecular geometry and predict electrophilic sites (e.g., benzoyl carbonyl is more reactive than ester carbonyl) .

- MD simulations : Assess solubility in lipid membranes for drug delivery applications, leveraging logP values (~3.5 for similar esters) .

- QSPR models : Correlate substituent effects (e.g., ethyl vs. methoxy groups) on thermal stability .

Q. What experimental design strategies optimize catalytic efficiency in large-scale synthesis?

- DoE (Design of Experiments) : Use factorial designs to test variables like catalyst loading (e.g., 0.5–2.0 mol% Pd), temperature (70–100°C), and solvent polarity .

- Response surface methodology (RSM) : Maximize yield by modeling interactions between reaction time and reagent stoichiometry .

- Process analytical technology (PAT) : In-line FTIR monitors esterification progress in real time .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Meta-analysis : Compare IC50 values across studies using standardized assays (e.g., enzyme inhibition vs. cell viability) .

- Structural analogs : Test derivatives (e.g., 4-hydroxyphenylacetate) to isolate pharmacophoric groups .

- Batch variability : Characterize impurities (e.g., residual catalysts) via LC-MS to explain divergent biological results .

Methodological Challenges and Solutions

Q. What are the best practices for ensuring reproducibility in synthetic protocols?

- Standardized reagents : Use anhydrous solvents (e.g., ethanol stored over molecular sieves) and high-purity starting materials (>97% by GC) .

- Detailed documentation : Report exact molar ratios (e.g., 1:1.2 for phenol:chloroacetic acid) and stirring rates .

- Interlab validation : Collaborate with independent labs to verify yields and spectral data .

Q. How can degradation pathways be analyzed under varying storage conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-A), and humidity (75% RH) for 4–12 weeks .

- HPLC-MS : Identify degradation products (e.g., hydrolyzed acids or oxidized quinones) .

- Kinetic modeling : Calculate shelf life using Arrhenius equations for thermal decomposition .

Q. What advanced techniques elucidate interactions between this compound and biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.